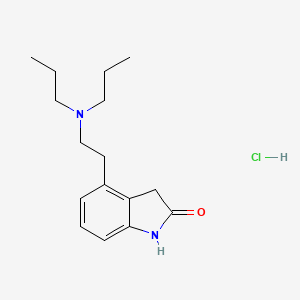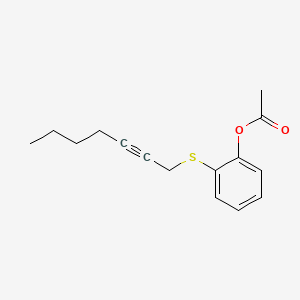
盐酸罗匹尼罗
概述
描述
盐酸罗匹尼罗是一种非麦角碱类多巴胺激动剂,主要用于治疗帕金森病和不安腿综合征。 它通过刺激大脑中的多巴胺 D2 受体发挥作用,有助于缓解与这些疾病相关的症状 . 该化合物以其对 D2 和 D3 多巴胺受体亚型的特异性高和完全内在活性而闻名 .
科学研究应用
盐酸罗匹尼罗具有广泛的科学研究应用。在化学中,它被用作研究多巴胺激动剂的模型化合物。在生物学和医学中,它用于治疗帕金森病和不安腿综合征。 最近的研究还探讨了其在治疗肌萎缩性侧索硬化症 (ALS) 中的潜力,通过证明其能够减轻 ALS 特异性病理表型 . 此外,盐酸罗匹尼罗用于药物研究,开发缓释制剂以提高患者依从性 .
作用机制
盐酸罗匹尼罗的确切作用机制尚不完全清楚。 据信它通过选择性刺激大脑尾状核-壳核系统内的多巴胺 D2 受体发挥作用 . 这种刺激有助于缓解与帕金森病和不安腿综合征相关的运动症状。 盐酸罗匹尼罗对 D3 受体也有很高的亲和力,尽管这种结合在帕金森病中的相关性尚不清楚 .
类似化合物:
- 普拉克索
- 罗替戈汀
- 阿扑吗啡
- 溴隐亭
比较: 盐酸罗匹尼罗在多巴胺激动剂中独树一帜,因为它对 D2 和 D3 受体具有高度特异性,并且是非麦角碱结构,这降低了与麦角碱衍生物相关的某些副作用的风险 . 与普拉克索相比,盐酸罗匹尼罗具有类似的疗效,但其副作用特征可能不同 . 罗替戈汀是另一种多巴胺激动剂,通过透皮贴剂给药,与盐酸罗匹尼罗的口服给药相比,提供了一种不同的给药方式 .
生化分析
Biochemical Properties
Ropinirole hydrochloride has high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes . It binds with higher affinity to D3 than to D2 or D4 receptor subtypes . This interaction with dopamine receptors is crucial for its role in biochemical reactions.
Cellular Effects
Ropinirole hydrochloride influences cell function by acting on dopamine receptors. In Parkinson’s disease, it can improve symptoms like shaking (tremors), slowness, and stiffness . In restless legs syndrome, it helps control leg muscles . These effects are due to the activation of dopamine receptors, which play a key role in regulating motor function and muscle control.
Molecular Mechanism
The mechanism of action of ropinirole hydrochloride involves its binding to D2 and D3 dopamine receptor subtypes . By acting as a dopamine agonist, ropinirole hydrochloride mimics the effects of dopamine, leading to activation of these receptors. This can help alleviate symptoms of conditions like Parkinson’s disease and restless legs syndrome, where dopamine levels are typically reduced .
Dosage Effects in Animal Models
In animal models, the effects of ropinirole hydrochloride can vary with different dosages
Metabolic Pathways
Ropinirole hydrochloride is extensively metabolized by the liver . The major metabolic pathways are N-despropylation and hydroxylation to form the inactive N-despropyl and hydroxy metabolites .
Transport and Distribution
Ropinirole hydrochloride is widely distributed throughout the body, with an apparent volume of distribution of 7.5 L/kg . It is up to 40% bound to plasma proteins and has a blood-to-plasma ratio of 1:1 .
准备方法
合成路线和反应条件: 盐酸罗匹尼罗的合成涉及多个步骤。一种方法从化合物 4 开始,将其溶解在乙醇、甲醇或乙酸乙酯中,然后与负载在碳上的钯 (Pd/C) 反应得到化合物 5。然后将该化合物与对甲苯磺酰氯和吡啶在二氯甲烷或三氯甲烷中混合,得到化合物 6。最后,将化合物 6 与碘化钠和二-正丙胺在二甲基甲酰胺或二甲基亚砜中反应,生成罗匹尼罗。 最后一步是将罗匹尼罗溶解在含有盐酸的 1,4-二恶烷中,并在减压下浓缩得到盐酸罗匹尼罗 .
工业生产方法: 盐酸罗匹尼罗的工业生产通常涉及多步合成工艺,包括区域选择性 Birch 还原和臭氧化,并伴随环闭合以诱导所需的环收缩 . 该工艺旨在经济高效,并且可扩展到大规模生产。
化学反应分析
反应类型: 盐酸罗匹尼罗会经历各种化学反应,包括氧化、还原和取代反应。盐酸罗匹尼罗的氧化行为已通过循环伏安法和方波伏安法进行了广泛研究。 氧化过程是 pH 依赖性的,并且分两步进行 .
常用试剂和条件: 与盐酸罗匹尼罗反应中使用的常用试剂包括用于氧化的硫酸和用于还原的负载在碳上的钯。 反应通常在受控 pH 水平下在水溶液中进行 .
主要形成的产物: 盐酸罗匹尼罗氧化形成的主要产物包括该分子中存在的吲哚-2-酮环的各种氧化衍生物 .
相似化合物的比较
- Pramipexole
- Rotigotine
- Apomorphine
- Bromocriptine
Comparison: Ropinirole Hydrochloride is unique among dopamine agonists due to its high specificity for D2 and D3 receptors and its non-ergoline structure, which reduces the risk of certain side effects associated with ergoline derivatives . Compared to Pramipexole, Ropinirole Hydrochloride has a similar efficacy but may have a different side effect profile . Rotigotine, another dopamine agonist, is administered via a transdermal patch, offering a different mode of delivery compared to the oral administration of Ropinirole Hydrochloride .
属性
IUPAC Name |
4-[2-(dipropylamino)ethyl]-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXHAEQXIBQUEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91374-21-9 (Parent) | |
| Record name | Ropinirole hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091374208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50238533 | |
| Record name | Ropinirole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91374-20-8 | |
| Record name | Ropinirole hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91374-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ropinirole hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091374208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ropinirole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-(dipropylamino)ethyl)indolin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROPINIROLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7ZD41RZI9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ropinirole Hydrochloride exert its therapeutic effect?
A1: Ropinirole Hydrochloride is a non-ergoline dopamine agonist that primarily targets dopamine D2 and D3 receptors [, , , ]. It demonstrates a higher affinity for D3 receptors compared to D2 or D4 receptors and has no affinity for D1 receptors []. By mimicking the action of dopamine in the brain, Ropinirole Hydrochloride helps alleviate symptoms associated with dopamine deficiency, such as those observed in Parkinson's disease.
Q2: What is the chemical structure of Ropinirole Hydrochloride?
A2: Ropinirole Hydrochloride is an indole derivative with a di-alkylated tertiary amine in its side chain []. Its chemical name is 4-[2-(Dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride [, ].
Q3: What are the molecular formula and weight of Ropinirole Hydrochloride?
A3: The molecular formula of Ropinirole Hydrochloride is C16H24N2O•HCl, and its molecular weight is 296.84 g/mol [].
Q4: Is there any spectroscopic data available for Ropinirole Hydrochloride?
A4: Yes, spectroscopic techniques like UV-Vis spectrophotometry, FTIR, and NMR have been extensively used to characterize and quantify Ropinirole Hydrochloride [, , , , , , ]. UV spectrophotometry commonly employs a wavelength of 250 nm for detection [, ].
Q5: What is the stability profile of Ropinirole Hydrochloride in different formulations?
A5: Ropinirole Hydrochloride has been incorporated into various formulations, including tablets, microspheres, and transdermal patches [, , , , ]. Studies have assessed its stability under different storage conditions, including accelerated stability testing as per ICH guidelines [].
Q6: What is the bioavailability of Ropinirole Hydrochloride?
A6: Ropinirole Hydrochloride exhibits rapid absorption after oral administration, but its bioavailability is approximately 50%, ranging from 36% to 57% []. This is primarily attributed to significant first-pass metabolism [, ].
Q7: What is the impact of food on Ropinirole Hydrochloride pharmacokinetics?
A7: Studies have investigated the influence of food on the pharmacokinetic profile of Ropinirole Hydrochloride prolonged-release tablets [].
Q8: What are the challenges associated with the delivery of Ropinirole Hydrochloride to the brain?
A8: Ropinirole Hydrochloride's high aqueous solubility poses challenges for efficient brain delivery []. Strategies like intranasal delivery using microemulsions have been explored to enhance brain targeting and improve therapeutic outcomes [].
Q9: What analytical methods are employed for the quantification of Ropinirole Hydrochloride?
A9: Various analytical techniques, including UV spectrophotometry, RP-HPLC, and TLC-densitometry, have been developed and validated for the quantification of Ropinirole Hydrochloride in bulk drug, pharmaceutical formulations, and biological fluids [, , , , ].
Q10: How is the quality of Ropinirole Hydrochloride assured during manufacturing?
A10: Stringent quality control measures are implemented throughout the development and manufacturing of Ropinirole Hydrochloride to ensure consistency, safety, and efficacy, adhering to established regulatory standards [].
Q11: Are there any alternative drugs to Ropinirole Hydrochloride for Parkinson’s disease?
A11: Yes, other medications, including other dopamine agonists like Pramipexole Dihydrochloride, are also used in the management of Parkinson's disease [, ]. Each drug has its own unique pharmacological profile and potential benefits and risks.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1667551.png)









